Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-,4-methyl-, ethyl ester
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Overview
Description
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-,4-methyl-, ethyl ester is a complex organic compound belonging to the benzo[b]thiophene family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-,4-methyl-, ethyl ester typically involves multi-step reactions. One common approach includes the reaction of benzo[b]thiophene-3-carboxylic acid ethyl ester with ethyl isothiocyanate, followed by further modifications to introduce the ethylamino and thioxomethyl groups . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and bases such as triethylamine (Et3N) to facilitate the acylation and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-,4-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their biological activities, including antibacterial and antifungal properties.
Medicine: Explored for their potential as anticancer agents, particularly in targeting colorectal cancer cells.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Benzo(b)thiophene-3-carboxylic acid derivatives involves interactions with specific molecular targets and pathways For instance, these compounds have been shown to inhibit enzymes like pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are involved in cancer cell metabolism
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-3-carboxylic acid ethyl ester: A simpler derivative with fewer substituents.
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbonitrile: Another derivative with a different functional group.
Benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one: A structurally related compound with a thiazinone ring.
Uniqueness
The uniqueness of Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-,4-methyl-, ethyl ester lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to interact with multiple molecular targets makes it a promising candidate for further research and development in various fields.
Properties
CAS No. |
132605-09-5 |
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Molecular Formula |
C15H22N2O2S2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
ethyl 2-(ethylcarbamothioylamino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C15H22N2O2S2/c1-4-16-15(20)17-13-12(14(18)19-5-2)11-9(3)7-6-8-10(11)21-13/h9H,4-8H2,1-3H3,(H2,16,17,20) |
InChI Key |
MGKVJBLRZFSFPY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=C(C2=C(S1)CCCC2C)C(=O)OCC |
Origin of Product |
United States |
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